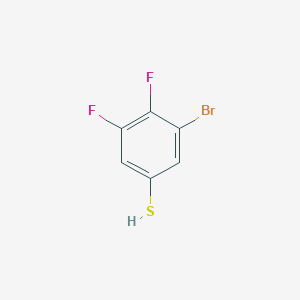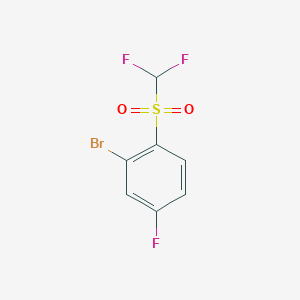
4-(Aminooxy)butane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminooxy)butane-1-thiol is an organic compound with the molecular formula C4H11NOS. It is a thiol and an aminooxy compound, characterized by the presence of both a thiol group (-SH) and an aminooxy group (-ONH2). This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminooxy)butane-1-thiol typically involves the reaction of 1,4-butanediol with hydroxylamine and subsequent thiolation. One common method employs the Mitsunobu reaction, where the N,O-protected aminooxy alcohol is prepared from 1,4-butanediol using PhthNOH as a nucleophile and DEAD and PPh3 as activators . The desired compound is obtained in high yield from this reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Aminooxy)butane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for bioconjugation.
Medicine: Utilized in the development of diagnostic and therapeutic radiopharmaceuticals.
Industry: Applied in the synthesis of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Aminooxy)butane-1-thiol involves its reactivity with various functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the aminooxy group can react with carbonyl compounds to form oximes. These reactions are crucial for its use in bioconjugation and radiolabeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1-thiol: Similar in structure but lacks the aminooxy group.
4-Amino-1-butanethiol: Similar but does not contain the aminooxy group.
N-[4-(Aminooxy)butyl]maleimide: Contains both aminooxy and thiol-reactive groups.
Uniqueness
4-(Aminooxy)butane-1-thiol is unique due to the presence of both thiol and aminooxy groups, which allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C4H11NOS |
|---|---|
Poids moléculaire |
121.20 g/mol |
Nom IUPAC |
O-(4-sulfanylbutyl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c5-6-3-1-2-4-7/h7H,1-5H2 |
Clé InChI |
HYBZWJUGGDPXRM-UHFFFAOYSA-N |
SMILES canonique |
C(CCS)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


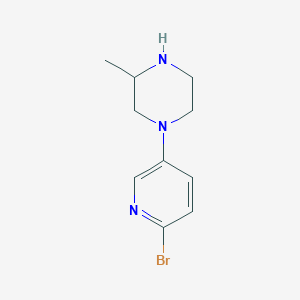
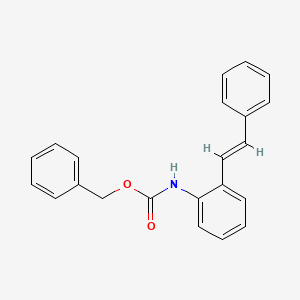
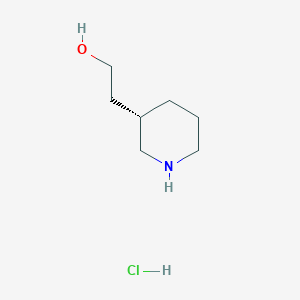
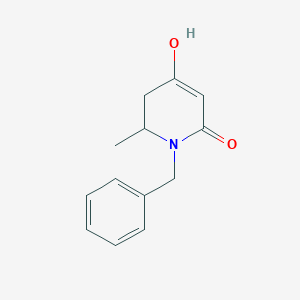
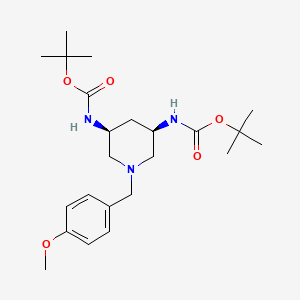
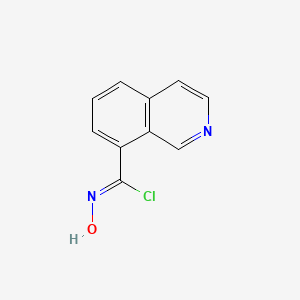
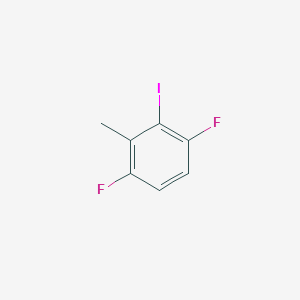
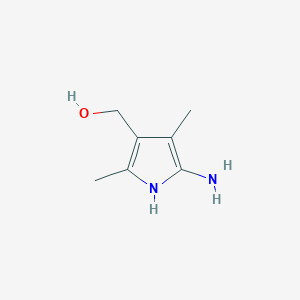

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
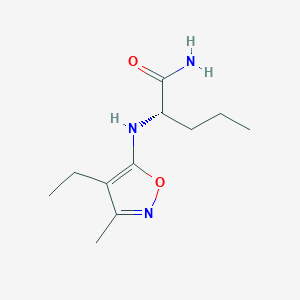
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
